1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-3-13-18-17-22(19-13)16(24)15(26-17)14(12-5-4-10-25-12)21-8-6-20(7-9-21)11(2)23/h4-5,10,14,24H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKXLPLHBGYBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of heterocyclic compounds and is characterized by its unique structural features that include a thiazolo[3,2-b][1,2,4]triazole moiety and a piperazine derivative. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 415.51 g/mol. The structure incorporates various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O3S |
| Molecular Weight | 415.51 g/mol |
| Purity | Typically 95% |
| CAS Number | 898350-36-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Starting Materials : Utilizing commercially available precursors.
- Reagents : Common solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.
- Reactions : Controlled temperatures and inert atmospheres are critical to prevent degradation.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:
- Colon Carcinoma (HCT-116) : Compounds similar to the one have demonstrated IC50 values around 6.2 μM.
- Breast Cancer (T47D) : Other derivatives showed IC50 values of 43.4 μM and 27.3 μM against T47D cell lines .
Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole moiety is known for its antimicrobial properties. Research on related compounds indicates:
- Antibacterial Activity : Certain derivatives have shown comparable effectiveness to standard antibiotics like streptomycin against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone:
- Study on Triazole Derivatives :
- Antimicrobial Screening :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Bioactivity and Physicochemical Properties
Substituent Effects: The furan-2-yl group in the target compound may improve metabolic stability compared to 3-fluorophenyl in its analog (898349-60-5), as furans are less prone to oxidative degradation . Piperazine vs. Piperidine: Piperazine derivatives (e.g., target compound) generally exhibit higher solubility than piperidine analogs (e.g., 1-(1-aryl-tetrazol-5-yl)-2-piperidinyl ethanones) due to increased hydrogen-bonding capacity .
Synthetic Complexity: The target compound’s synthesis likely requires POCl3-mediated cyclization (as in ), which is harsher than the triethylamine/ethanol conditions used for thiadiazole derivatives (e.g., 9b) . Yields for thiazolo-triazoles (e.g., 49% in ) are lower than those for tetrazole-piperidine derivatives (70–85% in ), reflecting the challenge of fused heterocycle formation .
Biological Performance: Thiazolo-triazoles (target compound and 3a–f) show broader antimicrobial activity compared to tetrazole-piperidine derivatives, which are more selective for AChE inhibition .
Research Findings and Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
